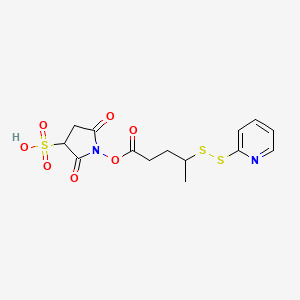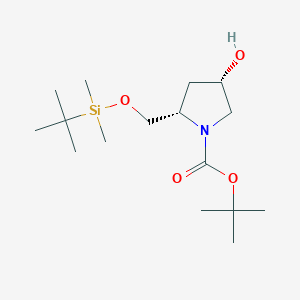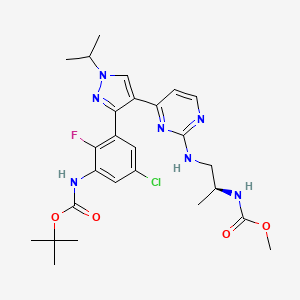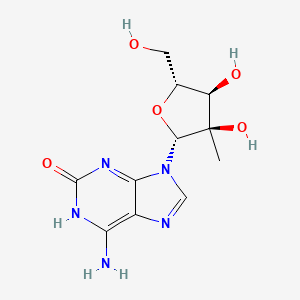
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to act as a linker in antibody-drug conjugates (ADCs) and its potential antibacterial properties .
Vorbereitungsmethoden
The preparation of 2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid typically involves several synthetic routes. One common method includes the sulfonation of polystyrene resin, followed by reactions with concentrated sulfuric and nitric acids. The resulting product is then treated, washed, and dried to obtain the final compound . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol-containing products.
Substitution: It can participate in substitution reactions where the pyridinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Its ability to form stable conjugates makes it useful in bioconjugation techniques.
Medicine: It is explored for its potential antibacterial properties and as a component in ADCs for targeted drug delivery.
Industry: It is used in water treatment processes to remove impurities and metal ions from solutions.
Wirkmechanismus
The mechanism of action of this compound involves its ability to form stable disulfide bonds, which can be cleaved under reducing conditions. This property is particularly useful in ADCs, where the compound acts as a linker between the antibody and the drug. The disulfide bond ensures that the drug is released in the target environment, such as the intracellular space of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid: Another ADC linker with similar properties but different structural features.
2,5-dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid: A compound with a shorter carbon chain, affecting its reactivity and stability.
The uniqueness of 2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid lies in its specific structure, which provides optimal stability and reactivity for various applications .
Eigenschaften
Molekularformel |
C14H16N2O7S3 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C14H16N2O7S3/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
ORKSBKSSOSUJOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)


![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)

![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)


![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
